(5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with a conjugated exocyclic double bond. Its structure includes a 5-nitro-2-(phenylsulfanyl)phenyl substituent at the benzylidene position, which confers distinct electronic and steric properties. Thiazolidinones are renowned for their diverse biological activities, including anticancer, antimicrobial, and antiviral effects . This compound’s synthesis typically involves condensation reactions between substituted aromatic aldehydes and rhodanine derivatives under microwave irradiation or conventional heating, as demonstrated in related analogs .
Properties
IUPAC Name |
(5Z)-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3S3/c19-15-14(24-16(22)17-15)9-10-8-11(18(20)21)6-7-13(10)23-12-4-2-1-3-5-12/h1-9H,(H,17,19,22)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVPYOOXDLQGKR-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Thiazolidin-4-one derivatives are known for their potential as therapeutic agents, exhibiting properties such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a thiazolidin-4-one core with various substituents that influence its biological activity. The presence of the nitro group and phenylsulfanyl moiety is particularly noteworthy as these groups can enhance the compound's reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A review indicated that thiazolidin-4-one derivatives can inhibit cell proliferation by inducing apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and death .
Case Study:
In a study evaluating the anticancer efficacy of thiazolidin-4-one derivatives, several compounds demonstrated potent activity against glioblastoma cells (LN229). The most effective derivatives exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects .
| Compound | IC50 (µM) |
|---|---|
| Derivative 1 | 5.0 |
| Derivative 2 | 8.3 |
| Derivative 3 | 3.2 |
Antimicrobial Activity
Thiazolidin-4-one derivatives also display significant antimicrobial properties. The modification of these compounds can lead to enhanced activity against various bacterial strains. For example, certain derivatives have shown activity against resistant strains of Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values below 1 µM .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Compound A | 0.21 | Pseudomonas aeruginosa |
| Compound B | 0.15 | Escherichia coli |
Antidiabetic Activity
Thiazolidin-4-one derivatives are recognized for their antidiabetic properties, particularly through their action as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. This mechanism is crucial for improving insulin sensitivity and glucose metabolism .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is significantly influenced by their chemical structure. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can enhance or diminish their pharmacological effects:
- Nitro Substitution : Enhances anticancer and antimicrobial activity.
- Phenylsulfanyl Group : Contributes to improved binding affinity to biological targets.
- Sulfanylidene Group : Plays a role in increasing reactivity towards nucleophiles.
Scientific Research Applications
Biological Applications
- Antimicrobial Activity
-
Anticancer Properties
- Studies have demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular pathways involved in cancer progression suggests its potential as an anticancer agent. For instance, a study explored the cytotoxic effects of related compounds on human cancer cell lines, highlighting their effectiveness against breast and colon cancer cells .
- Anti-inflammatory Effects
Synthesis and Characterization
The synthesis of (5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves multi-step reactions typically starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Material Science Applications
-
Photovoltaic Materials
- Due to its electronic properties, (5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has potential applications in organic photovoltaic devices. Its ability to act as a charge transport material can enhance the efficiency of solar cells.
-
Organic Light Emitting Diodes (OLEDs)
- The compound's photophysical properties make it suitable for use in OLED technology, where it can serve as an emissive layer or host material for phosphorescent dopants.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including (5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibitory activity, comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In a controlled laboratory setting, (5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one was tested on various cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidin-4-one derivatives exhibit structural and functional diversity depending on substituents at the benzylidene and N3 positions. Below is a detailed comparison of the target compound with key analogs:
Table 1: Structural and Functional Comparison of Selected Thiazolidin-4-one Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
